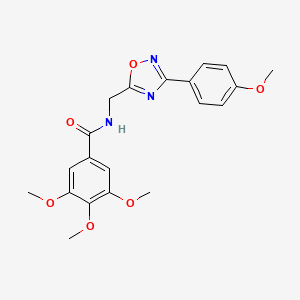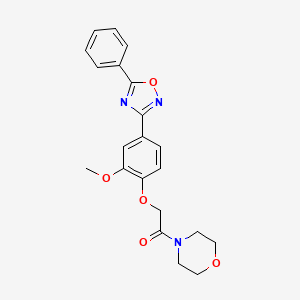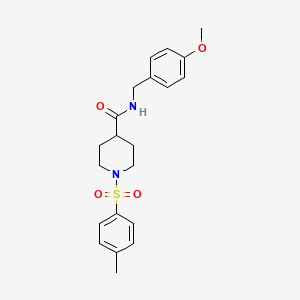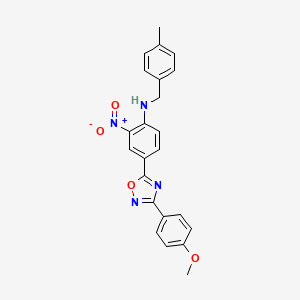
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide, also known as CP-464709, is a small molecule drug that has been developed for the treatment of cancer. It is a member of the sulfonamide class of drugs, which have been used for over 70 years to treat a variety of diseases including bacterial infections and cancer. CP-464709 has shown promise in preclinical studies as a potential treatment for a variety of cancers, including breast, lung, and prostate cancer.
作用機序
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide works by inhibiting a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins in the cell. HSP90 is overexpressed in many types of cancer cells, and plays a critical role in the growth and survival of these cells. By inhibiting HSP90, 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide disrupts the function of multiple signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It also induces the expression of genes involved in apoptosis, cell cycle arrest, and DNA damage repair. In addition, 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
実験室実験の利点と制限
One advantage of 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide is that it has shown efficacy in a variety of preclinical models of cancer, indicating that it may have broad-spectrum activity against different types of cancer. Another advantage is that it has a well-understood mechanism of action, which can help researchers to design experiments to test its effectiveness. One limitation of 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several future directions that could be pursued in the development of 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide. One direction is to test its efficacy in clinical trials, to determine whether it is safe and effective in humans. Another direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further research could be done to identify biomarkers that could be used to predict which patients are most likely to benefit from treatment with 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide.
合成法
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals with each other. The synthesis starts with the reaction of 4-chlorobenzenesulfonamide with sodium hydroxide, which produces 4-chlorobenzenesulfonic acid. This is then reacted with 4-aminobenzenesulfonamide to produce 4-(4-chlorobenzenesulfonamido)aniline. The final step involves the reaction of 4-(4-chlorobenzenesulfonamido)aniline with acetic anhydride and sulfuric acid to produce 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide.
科学的研究の応用
2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. 2-(4-chlorophenylsulfonamido)-N-(4-sulfamoylphenyl)acetamide has also been shown to inhibit the growth of tumors in animal models of breast, lung, and prostate cancer.
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O5S2/c15-10-1-5-13(6-2-10)25(22,23)17-9-14(19)18-11-3-7-12(8-4-11)24(16,20)21/h1-8,17H,9H2,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUBNCJSWRNABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)


![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)
![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)
